molecular formula C6H4ClNO3 B1357374 6-Chloro-2-hydroxynicotinic acid CAS No. 38076-76-5

6-Chloro-2-hydroxynicotinic acid

Cat. No. B1357374
CAS RN: 38076-76-5
M. Wt: 173.55 g/mol
InChI Key: HLXITPCEBVXBDJ-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxynicotinic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a derivative of nicotinic acid and has a molecular formula of C6H4ClNO3 .


Synthesis Analysis

The synthesis of 6-Chloro-2-hydroxynicotinic acid involves several steps, including amination, acidification, crystallization, and reflux reaction . The process starts with the amination of the precursor, followed by acidification with hydrochloric acid. The solution is then crystallized and the resulting solid is vacuum dried to obtain 6-hydroxynicotinic acid. This compound is then dissolved in anhydrous methanol and refluxed to purify it. The purified 6-hydroxynicotinic acid is then reacted with phosphorus oxychloride in the presence of triethylamine to yield 6-Chloro-2-hydroxynicotinic acid .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-hydroxynicotinic acid consists of a total of 15 bonds, including 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

6-Chloro-2-hydroxynicotinic acid has a molecular weight of 173.55400 and a density of 1.62 . The compound is solid at room temperature . The solubility of 6-Chloro-2-hydroxynicotinic acid in various solvents is not well-documented, but it’s known that the solubility of similar compounds can be influenced by factors such as the solvent’s polarity and ability to form hydrogen bonds .

Scientific Research Applications

Crystallization Studies

6-Chloro-2-hydroxynicotinic acid can be used in crystallization studies to understand the pH-dependent behavior of organic compounds. Research has shown that hydroxynicotinic acids crystallize in various forms depending on the pH, which can be crucial for designing drugs and other materials with desired physical properties .

Solubility Analysis

This compound’s solubility data can be valuable for pharmaceutical development, where solubility plays a key role in drug formulation and bioavailability. Systematic studies of hydroxynicotinic acids can help predict solubility patterns and optimize drug design .

Structural Analysis

The molecular structure of 6-Chloro-2-hydroxynicotinic acid can be analyzed in both saturated solutions and crystalline solids, providing insights into the relationship between solute structure and its physical form. This is essential for understanding how modifications in molecular structure affect material properties .

Optical and Electronic Microscopy

The compound’s behavior under different microscopic techniques can reveal details about its microstructure, which is important for material science applications, such as developing new materials with specific microstructural characteristics .

Safety And Hazards

6-Chloro-2-hydroxynicotinic acid is intended for research and development use only and is not recommended for medicinal or household use . The safety data sheet for this compound is available for further information on handling and storage .

Future Directions

The future directions for the study of 6-Chloro-2-hydroxynicotinic acid could involve further investigation of its solubility in various solvents, as well as its potential applications in pharmaceuticals and other industries . More research is also needed to fully understand the molecular mechanisms behind the formation of crystals of this compound .

properties

IUPAC Name

6-chloro-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXITPCEBVXBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596851
Record name 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-hydroxynicotinic acid

CAS RN

38076-76-5
Record name 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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